molecular formula C7H11BrN2O2S B5129909 ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate hydrobromide

ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate hydrobromide

Cat. No. B5129909
M. Wt: 267.15 g/mol
InChI Key: LBZVRGCGYYCWQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate hydrobromide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains a thiazole ring and is commonly used in chemical synthesis and research.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate hydrobromide is not fully understood. However, studies have shown that this compound exhibits a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer activities.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. Studies have shown that this compound exhibits antibacterial, antifungal, and antitumor activities. Additionally, it has been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate hydrobromide in lab experiments is its versatility. This compound can be used as a starting material for the synthesis of a wide range of biologically active compounds. However, one limitation of using this compound is its potential toxicity, which can be a concern when working with high concentrations.

Future Directions

There are several future directions for the study of ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate hydrobromide. One possible direction is the development of new synthetic methods for this compound, which could lead to the synthesis of new biologically active compounds. Another potential direction is the study of the mechanism of action of this compound, which could lead to the development of new therapeutic agents. Additionally, the potential toxicity of this compound could be further investigated to ensure safe handling in lab experiments.

Synthesis Methods

The synthesis of ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate hydrobromide can be achieved through several methods. One of the most common methods is the reaction of ethyl 2-bromoacetoacetate with thiosemicarbazide, followed by cyclization with phosphorous oxychloride and hydrolysis with sodium hydroxide.

Scientific Research Applications

Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate hydrobromide has been extensively studied for its potential applications in scientific research. This compound has been used as a starting material for the synthesis of various biologically active compounds, including antimicrobial agents, anti-inflammatory agents, and anticancer agents.

properties

IUPAC Name

ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S.BrH/c1-3-11-6(10)5-4(2)9-7(8)12-5;/h3H2,1-2H3,(H2,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBZVRGCGYYCWQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N)C.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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